7-{[4-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol
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Overview
Description
7-{[4-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol is a complex organic compound with a molecular formula of C24H24N4O. This compound is known for its unique structure, which includes a quinoline core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[4-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the dimethylamino, phenyl, pyridin-2-yl, and methyl groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Final Assembly: The final step involves the coupling of the substituted quinoline with the appropriate amines and aldehydes to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-{[4-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline compounds.
Scientific Research Applications
7-{[4-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-{[4-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, affecting their function and activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar applications in catalysis and synthesis.
Uniqueness
7-{[4-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activities. Its ability to interact with various molecular targets makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
353517-11-0 |
---|---|
Molecular Formula |
C24H24N4O |
Molecular Weight |
384.5 |
Purity |
95 |
Origin of Product |
United States |
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